
4-イソプロポキシブタノール
概要
説明
4-Isopropoxybutanol is an organic compound with the molecular formula C7H16O2. It is also known by its IUPAC name, 4-(propan-2-yloxy)butan-1-ol. This compound is characterized by the presence of an isopropoxy group attached to the fourth carbon of a butanol chain. It is a colorless liquid with a mild odor and is used in various chemical applications .
科学的研究の応用
4-Isopropoxybutanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It has potential as a starting material for the synthesis of pharmaceuticals and has shown antifungal properties in clinical trials.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
準備方法
Synthetic Routes and Reaction Conditions
4-Isopropoxybutanol can be synthesized through the reaction of 1,4-butanediol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The general reaction scheme is as follows:
HO-(CH2)4-OH+CH3CH(OH)CH3→HO-(CH2)4-OCH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of 4-Isopropoxybutanol involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
4-Isopropoxybutanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-isopropoxybutanal or further to 4-isopropoxybutanoic acid.
Reduction: Reduction reactions can convert it to 4-isopropoxybutane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Isopropoxybutanal, 4-isopropoxybutanoic acid.
Reduction: 4-Isopropoxybutane.
Substitution: Various substituted butanol derivatives depending on the reagent used.
作用機序
The mechanism of action of 4-Isopropoxybutanol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. In pharmaceutical applications, its antifungal properties are attributed to its ability to disrupt the cell membrane of fungi, leading to cell lysis and death. The exact molecular targets and pathways involved vary depending on the specific application .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A precursor in the synthesis of 4-Isopropoxybutanol.
Isopropyl Alcohol: Another precursor used in the synthesis.
4-Isopropoxybutanal: An oxidation product of 4-Isopropoxybutanol.
4-Isopropoxybutanoic Acid: Another oxidation product.
Uniqueness
4-Isopropoxybutanol is unique due to its specific structure, which combines the properties of both an alcohol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
特性
IUPAC Name |
4-propan-2-yloxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUCQVIHYMROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336892 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-69-8 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
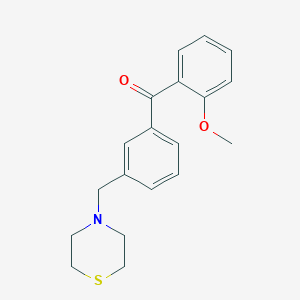
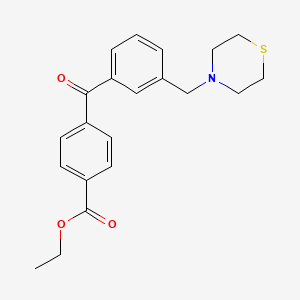
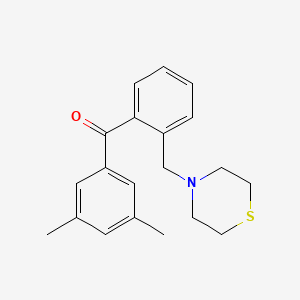


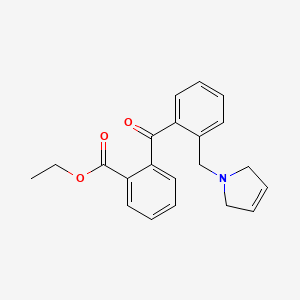

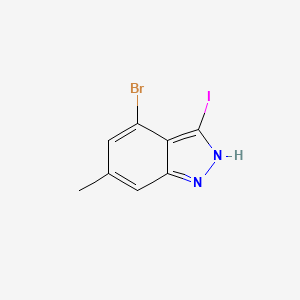

![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)


![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)
